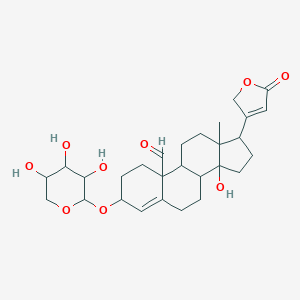
ヘキサモリブデン酸テトラアンモニウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammonium hexamolybdate is an inorganic compound with the chemical formula (NH₄)₄[Mo₆O₁₉]. It is a member of the polyoxometalate family, which consists of metal-oxygen clusters. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
科学的研究の応用
Tetraammonium hexamolybdate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various molybdenum-based catalysts and materials. It is also employed in the study of polyoxometalate chemistry.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: Tetraammonium hexamolybdate is investigated for its potential therapeutic applications, including its use in anticancer and antimicrobial treatments.
Industry: It is used in the production of molybdenum-based pigments, corrosion inhibitors, and as a catalyst in various industrial processes.
作用機序
Target of Action
It is known to interact with certain enzymes and proteins, such as the sensor histidine kinase cita in klebsiella pneumoniae .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetraammonium hexamolybdate. For instance, it is known to be hazardous to the aquatic environment . .
準備方法
Synthetic Routes and Reaction Conditions: Tetraammonium hexamolybdate can be synthesized through the reaction of molybdenum trioxide (MoO₃) with ammonium hydroxide (NH₄OH) in an aqueous solution. The reaction typically involves dissolving molybdenum trioxide in ammonium hydroxide, followed by the addition of ammonium chloride (NH₄Cl) to precipitate the tetraammonium hexamolybdate. The reaction is carried out at room temperature, and the resulting product is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of tetraammonium hexamolybdate follows a similar synthetic route but on a larger scale. The process involves the controlled addition of ammonium hydroxide to a solution of molybdenum trioxide, followed by the addition of ammonium chloride. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product. The industrial production process ensures high purity and yield of the compound.
化学反応の分析
Types of Reactions: Tetraammonium hexamolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The ammonium ions in the compound can be substituted with other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Cation exchange reactions can be carried out using various metal salts.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum oxides.
Substitution: Metal-substituted molybdenum compounds.
類似化合物との比較
Tetraammonium hexamolybdate can be compared with other similar compounds, such as:
Ammonium heptamolybdate ((NH₄)₆[Mo₇O₂₄]): This compound has a different molybdenum-oxygen cluster structure and is used in different applications.
Ammonium dimolybdate ((NH₄)₂[Mo₂O₇]): It has a simpler structure and is used in different catalytic and industrial applications.
Sodium molybdate (Na₂MoO₄): This compound is used as a source of molybdenum in various chemical and industrial processes.
Uniqueness: Tetraammonium hexamolybdate is unique due to its specific molybdenum-oxygen cluster structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
12411-64-2 |
|---|---|
分子式 |
H16Mo8N4O26 |
分子量 |
1255.7 g/mol |
IUPAC名 |
tetraazanium;bis[[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy]-dioxomolybdenum;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/8Mo.4H3N.26O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1/p+4 |
InChIキー |
WWQQKYMUBXDRKA-UHFFFAOYSA-R |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |
正規SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
| 12411-64-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)







![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)



